molecular formula C19H19NO3 B11420613 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11420613
M. Wt: 309.4 g/mol
InChI Key: WZRIDVYWEYNDRM-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Ethylation: Introduction of the ethyl group at the 5-position of the benzofuran ring can be achieved using ethylating agents such as ethyl bromide in the presence of a base.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst.

    Methoxylation: The methoxy group on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-ethyl-1-benzofuran-3-yl)acetamide: Lacks the methoxyphenyl group.

    N-(4-methoxyphenyl)acetamide: Lacks the benzofuran core.

    2-(5-methyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide: Has a methyl group instead of an ethyl group.

Uniqueness

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide is unique due to the combination of the benzofuran core, ethyl group, and methoxyphenyl acetamide moiety, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H19NO3/c1-3-13-4-9-18-17(10-13)14(12-23-18)11-19(21)20-15-5-7-16(22-2)8-6-15/h4-10,12H,3,11H2,1-2H3,(H,20,21)

InChI Key

WZRIDVYWEYNDRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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